2,4-Imidazolidinedione, 5-pentyl-5-phenyl-3-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Imidazolidinedione, 5-pentyl-5-phenyl-3-(phenylmethyl)- is a chemical compound with the molecular formula C21H24N2O2 and a molecular weight of 336.42746 . This compound belongs to the class of imidazolidinediones, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2,4-Imidazolidinedione, 5-pentyl-5-phenyl-3-(phenylmethyl)- involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the imidazolidinedione ring. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
2,4-Imidazolidinedione, 5-pentyl-5-phenyl-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,4-Imidazolidinedione, 5-pentyl-5-phenyl-3-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Imidazolidinedione, 5-pentyl-5-phenyl-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2,4-Imidazolidinedione, 5-pentyl-5-phenyl-3-(phenylmethyl)- can be compared with other similar compounds, such as:
2,4-Imidazolidinedione, 5-(4-methylphenyl)-5-phenyl-: This compound has a similar structure but with a methyl group instead of a pentyl group.
2,4-Imidazolidinedione, 5-methyl-5-phenyl-: This compound has a methyl group instead of a pentyl group and lacks the phenylmethyl group.
The uniqueness of 2,4-Imidazolidinedione, 5-pentyl-5-phenyl-3-(phenylmethyl)- lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
824392-47-4 |
---|---|
Molekularformel |
C21H24N2O2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
3-benzyl-5-pentyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H24N2O2/c1-2-3-10-15-21(18-13-8-5-9-14-18)19(24)23(20(25)22-21)16-17-11-6-4-7-12-17/h4-9,11-14H,2-3,10,15-16H2,1H3,(H,22,25) |
InChI-Schlüssel |
URESDUZRUOSGFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.